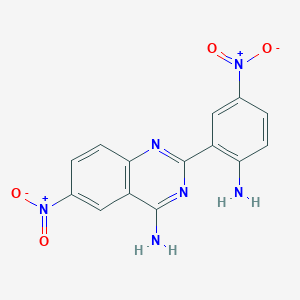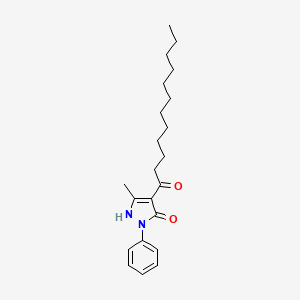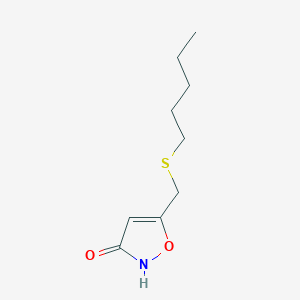
(R)-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorinated pyrrolidine ring attached to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Ring: The fluoropyrrolidine ring can be synthesized starting from commercial aldehydes through a series of reactions including condensation, vinylation, and reductive amination.
Attachment to the Phenyl Group: The fluoropyrrolidine is then attached to a phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and support green chemistry principles .
化学反応の分析
Types of Reactions
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the fluoropyrrolidine ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the fluoropyrrolidine ring can produce various fluorinated amines.
科学的研究の応用
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of ®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluoropyrrolidine ring enhances the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
®-(-)-3-Fluoropyrrolidine hydrochloride: A related compound with similar structural features but different functional groups.
3-(5)-Substituted Pyrazoles: These compounds share the pyrrolidine ring structure but differ in their substitution patterns and reactivity.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
®-(3-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its combination of a fluorinated pyrrolidine ring and a boronic acid group. This combination provides enhanced stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C10H13BFNO2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC名 |
[3-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-5-13(7-9)10-3-1-2-8(6-10)11(14)15/h1-3,6,9,14-15H,4-5,7H2/t9-/m1/s1 |
InChIキー |
KEBDOVACXYYWLZ-SECBINFHSA-N |
異性体SMILES |
B(C1=CC(=CC=C1)N2CC[C@H](C2)F)(O)O |
正規SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)


![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)


![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)


![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)
